Methylmercury(1+) chloride

Catalog No.
S571240
CAS No.
115-09-3
M.F
CH3ClHg
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylmercury(1+) chloride

CAS Number

115-09-3

Product Name

Methylmercury(1+) chloride

IUPAC Name

methylmercury(1+) chloride

Molecular Formula

CH3ClHg

Molecular Weight

251.08 g/mol

InChI

InChI=1S/CH3.ClH.Hg/h1H3;1H;/q;;+1/p-1

InChI Key

BABMCXWQNSQAOC-UHFFFAOYSA-M

SMILES

Array

solubility

less than 0.1 mg/mL at 70° F (NTP, 1992)

Synonyms

methyl mercury chloride, methylmercuric chloride, methylmercuric chloride, 203Hg-labeled, methylmercury chloride

Canonical SMILES

C[Hg+].[Cl-]

The exact mass of the compound Methylmercury chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 70° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19998. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Alkylmercury Compounds - Methylmercury Compounds - Supplementary Records. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Methylmercury(1+) chloride is a highly characterized organomercury compound primarily procured as a certified analytical reference standard and a specific toxicological modeling agent. Unlike inorganic mercury salts, its specific linear molecular geometry and lipophilicity allow it to readily form complexes with thiol-containing ligands, facilitating specialized extraction and biological transport mechanisms, such as crossing the blood-brain barrier [1]. In laboratory procurement, it is the indispensable standard for mercury speciation analysis in environmental and biological matrices, enabling the precise quantification of methylmercury distinct from ethylmercury and inorganic mercury species [2].

Substituting methylmercury(1+) chloride with inorganic mercury (e.g., mercury(II) chloride) or other organomercurials (e.g., ethylmercury chloride) critically compromises both analytical accuracy and biological relevance. In high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS), methylmercury exhibits a distinct retention time and ionization efficiency that cannot be calibrated using ethylmercury or inorganic mercury baselines[1]. Furthermore, in neurotoxicology and in vitro cellular assays, inorganic mercury salts fail to replicate the specific membrane permeability and cytotoxic profiles specific to methylmercury, rendering them invalid as substitutes for modeling organomercury bioaccumulation and immunotoxicity [2].

Chromatographic Retention and Speciation Resolution in LC-ICP-MS

In mercury speciation analysis using LC-ICP-MS, methylmercury(1+) chloride demonstrates a distinct chromatographic retention profile compared to ethylmercury and inorganic mercury. Under optimized conditions, baseline separation is achieved, with methylmercury yielding a specific detection limit of 0.0167 µg/L, which is distinct from ethylmercury (0.0082 µg/L) and inorganic mercury (0.0126 µg/L) [1]. This strict chromatographic differentiation necessitates the use of the exact methylmercury standard for accurate calibration.

Evidence DimensionLC-ICP-MS Detection Limit & Speciation Resolution
Target Compound Data0.0167 µg/L LOD with distinct retention time
Comparator Or BaselineEthylmercury chloride (0.0082 µg/L LOD) and Mercury(II) chloride (0.0126 µg/L LOD)
Quantified DifferenceBaseline separation achieved; distinct LODs and retention times prevent cross-calibration.
ConditionsLC-ICP-MS analysis of water samples using a mobile phase containing 2-mercaptoethanol.

Procurement of the exact methylmercury standard is mandatory for regulatory compliance in food and environmental testing, where limits are specific to the methylmercury fraction.

Differential Cytotoxicity and Cellular Uptake in T-Cell Lines

Methylmercury chloride exhibits a fundamentally different cytotoxic profile compared to inorganic mercury salts in specific cellular models. Research demonstrates that exposure to methylmercury induces significant cytotoxic effects in human T cell lines (e.g., Jurkat cells), a response shared with ethylmercury but notably absent when cells are exposed to mercury(II) chloride under identical conditions [1]. This disparity highlights the distinct membrane permeability and intracellular reactivity of the methylmercury cation.

Evidence DimensionCytotoxicity in human T cell lines (Jurkat)
Target Compound DataInduces significant cytotoxicity and apoptosis
Comparator Or BaselineMercury(II) chloride (HgCl2) (Lacks comparable cytotoxic effect in this cell line)
Quantified DifferenceQualitative and quantitative divergence in cell viability and apoptotic response.
ConditionsIn vitro exposure of human T cell line (Jurkat) to equimolar concentrations of mercury species.

For immunotoxicity and cellular viability assays, inorganic mercury cannot serve as a proxy; the specific organomercury compound must be procured to accurately model its biological interactions.

Selective Phase Extraction Efficiency in Sample Preparation

The physicochemical properties of methylmercury chloride allow for selective liquid-liquid extraction workflows that are impossible with inorganic mercury. While inorganic mercury forms water-soluble complexes, methylmercury chloride can be selectively extracted into organic solvents (such as toluene) following acid leaching, achieving analytical recoveries of 88-95% [1]. This differential solubility is the foundation of sample clean-up processes prior to atomic absorption spectrometry.

Evidence DimensionOrganic phase extraction recovery
Target Compound Data88-95% recovery via toluene/acid leaching
Comparator Or BaselineMercury(II) chloride (Remains in aqueous phase or requires different complexation)
Quantified DifferenceHigh selective recovery of the methylmercury fraction from complex biological matrices.
ConditionsAcid leaching extraction into toluene followed by electrothermal atomic absorption spectrometry (ETAAS).

Laboratories must utilize methylmercury chloride to validate extraction efficiencies and recovery rates during the development of trace-level sample preparation protocols.

Calibration of LC-ICP-MS for Seafood Safety Testing

Directly following its distinct chromatographic retention behavior, methylmercury(1+) chloride is the required analytical standard for quantifying methylmercury in fish and seafood [1]. Regulatory bodies set specific limits for methylmercury (rather than total mercury) due to its high bioaccumulation and toxicity, making baseline separation and precise calibration with this exact compound essential for compliance testing.

Neurotoxicity and Blood-Brain Barrier Transport Modeling

Because methylmercury readily forms complexes with thiols that mimic amino acids, it is procured as the primary model toxicant in neurobiology [2]. It is used in in vitro and in vivo models to study astrocyte accumulation, oxidative stress, and mitochondrial dysfunction, where inorganic mercury would fail to cross the blood-brain barrier efficiently.

Validation of Selective Extraction Protocols in Environmental Monitoring

Leveraging its differential solubility in organic solvents compared to inorganic salts, methylmercury chloride is utilized to spike environmental samples (e.g., sediments, water) during the validation of liquid-liquid or solid-phase extraction methods [3]. This ensures accurate recovery calculations prior to analysis by cold vapor atomic fluorescence spectrometry (CVAFS) or ETAAS.

Physical Description

Methyl mercury(ii)chloride appears as white microcrystals or crystals. (NTP, 1992)

Color/Form

White crystals ... or plates from ethanol

Hydrogen Bond Acceptor Count

1

Exact Mass

251.962971 Da

Monoisotopic Mass

251.962971 Da

Heavy Atom Count

3

Density

4.06 at 77 °F (NTP, 1992)
4.063

LogP

log Kow = 0.41

Odor

Characteristic

Melting Point

338 °F (NTP, 1992)
170 °C

UNII

RWZ4L3O1X0

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Increases in the formation of reactive oxygen species in several brain areas have been observed following intraperitoneal administration of methylmercuric chloride to rodents ... A dissociation between increases in lipid peroxidation and cytotoxicity has been demonstrated by showing inhibition of the lipid peroxidation with alpha-tocopherol without blocking the cytotoxicity ... Partial protection /was demonstrated/ against the cytotoxicity with ethylene glycol tetra-acetate (EGTA), suggesting that increases in intracellular calcium may play a role in the cytotoxicity. They ultimately concluded that a synergistic interaction occurred between changes in intracellular calcium homeostasis and intracellular thiol status, culminating in lipoperoxidation, activation of Ca2+-dependent proteolysis, endonuclease activation, and phospholipid hydrolysis ... It has been suggested that neurons are highly sensitive to mercury either because of their low endogenous glutathione content or their inefficient glutathione redox activity. Inhibition of protein synthesis has been reported in neurons from rats exposed to methylmercury ... However, it is unknown whether this inhibition is secondary to neuronal cytotoxicity.
Differences in lipophilicity were ... implicated ... as playing a role in the different effects produced by methylmercuric chloride and mercuric chloride ... /It was/ suggested that the high lipid solubility of methylmercuric chloride may divert that organomercurial to the myelin of the nerve, where it very efficiently inhibits neuronal excitability. Further, they suggested that mercuric chloride probably causes inhibitory activity by binding to sulfhydryl groups in transport proteins that convey the messenger function of intracellular Ca++. This, in turn, leads to both inhibition of muscle contraction and enhancement of HgCl2-induced neuronal inhibition. The authors further suggest that HgCl2 inhibits an internal Ca++ signal necessary for choline reuptake and acetylcholine resynthesis.

Vapor Pressure

0.0085 mm Hg (NTP, 1992)
8.5X10-3 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

115-09-3

Associated Chemicals

Methylmercuric hydroxide; 1184-57-2

Wikipedia

Methylmercury chloride

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
These compounds should be stored in a refrigerator or a cool dry place away from oxidizers. A regulated, marked area should be established where this chemical is handled, used, or stored ... /Mercury alkyl compounds/

Interactions

Adult mallards (Anas platyrhynchos) were fed ... a diet 10 ppm mercury plus 10 ppm selenium. ... When the diet contained 10 ppm selenium in addition to the 10 ppm mercury, none of 12 males became sick. In contrast to the protective effect of selenium against mercury poisoning in males, selenium plus mercury was worse than selenium or mercury alone for some measurements of reproductive success. Both selenium and mercury lowered duckling production through reductions in hatching success and survival of ducklings, but the combination of mercury plus selenium was worse than either mercury or selenium alone. Controls produced an average of 7.6 young per female ... and females fed both mercury and selenium produced 0.2 young. Teratogenic effects also were worse for the combined mercury plus selenium treatment; deformities were recorded in 6.1% of the embryos of controls, 16.4% for those fed methylmercury chloride, 36.2% for those fed selenomethionine, and 73.4% for those fed methylmercury chloride and selenomethionine. The presence of methylmercury in the diet greatly enhanced the storage of selenium in tissues. The livers of males fed 10 ppm selenium contained a mean of 9.6 ppm selenium, whereas the livers of males fed 10 ppm selenium plus 10 ppm mercury contained a mean of 114 ppm selenium. However, selenium did not enhance the storage of mercury. The results show that mercury and selenium may be antagonistic to each other for adults and synergistic to young, even within the same experiment.
Groups of 10 /male ICR/ mice were given methylmercury chloride at a concentration of 40 mg/g of diet, with or without melatonin at a concentration of 20 mg/mL in drinking-water, for 5 weeks. Greater numbers of animals treated with methylmercury alone showed signs of neurotoxicity (abnormal righting reflex, staggering gait, fallen posture) and a higher rate of mortality after 35 days of treatment than the group receiving methylmercury plus melatonin. It was suggested that the anti-oxidative capacity of melatonin reduces the toxicity of methylmercury ...
Groups of six pregnant CD-1 mice were given a single intraperitoneal dose of methylmercury chloride of either 0 or 10 mg/kg bw on day 9 of gestation, and litters were examined for teratological effects on day 17 of gestation. Co-exposure to methylmercury chloride and PK11195 (4 mg/kg), a ligand for the mitochondrial peripheral-type benzodiazepine receptor, reduced the overall incidence of fetal malformation by approximately 2.5-fold... In embryos collected from dams 3 hr after treatment with methylmercury chloride at 5 mg/kg bw on day 9 of gestation, expression of mitochondrial 16S rRNA was decreased approximately three-fold compared with controls, while co-treatment with PK11195 (4 mg/kg) prevented any decrease.

Dates

Last modified: 08-15-2023

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